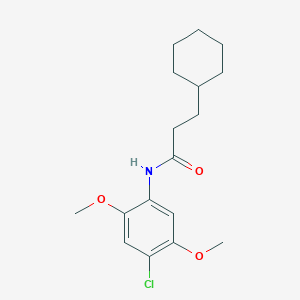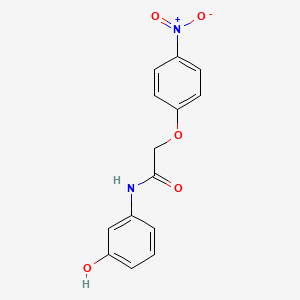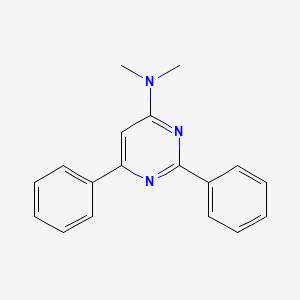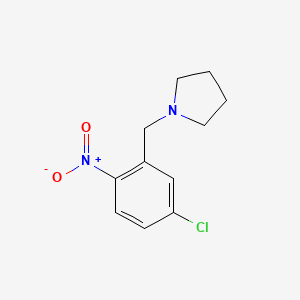
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide, commonly known as CP 47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body.
作用机制
CP 47,497 acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When CP 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and altered perception of time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP 47,497 are similar to those of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. CP 47,497 has been shown to produce a range of effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory effects. It has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
实验室实验的优点和局限性
One advantage of using CP 47,497 in lab experiments is its ability to activate the CB1 receptor, which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. This allows researchers to study the effects of cannabinoids on the human body without the need for marijuana. However, one limitation of using CP 47,497 is its potential for abuse and addiction. CP 47,497 is a synthetic cannabinoid that is not approved for human consumption, and its use should be strictly limited to scientific research.
未来方向
There are many future directions for research on CP 47,497. One area of research is the development of new synthetic cannabinoids that are more potent and selective in their binding to the CB1 receptor. Another area of research is the study of the long-term effects of CP 47,497 on the human body, including its potential for addiction and withdrawal. Additionally, CP 47,497 may have potential therapeutic applications in the treatment of pain, anxiety, and inflammation, and further research is needed to explore these possibilities.
合成方法
CP 47,497 is synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate 4-chloro-2,5-dimethoxyphenylcyclohexylamine. This intermediate is then reacted with 3-bromo-1-phenylpropan-1-one to form CP 47,497.
科学研究应用
CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been used to investigate the mechanism of action of cannabinoids, as well as their potential therapeutic applications. CP 47,497 has been shown to activate the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. It has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKWESYAGSKBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)


![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)






![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)